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Compound of Interest

Compound Name: (E)-3-Dodecenol

Cat. No.: B013410

This guide provides a comprehensive overview of the spectroscopic data for (E)-3-Dodecenol,
a compound of interest to researchers in various fields, including pheromone studies and
organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for
these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule. Below are the predicted *H and 13C NMR spectral data for (E)-3-Dodecenol.

1H NMR Data

Table 1: Predicted *H NMR Data for (E)-3-Dodecenol
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~5.45 - 5.65 m 2H H-3, H-4
~3.64 t,J=6.5Hz 2H H-1
~2.28 q,J=6.8Hz 2H H-2
~2.03 q,J=7.0Hz 2H H-5
~1.20-1.40 m 12H H-6 to H-11
~0.88 t,J=6.9Hz 3H H-12
~1.5 (variable) brs 1H -OH

Note: These are predicted chemical shifts. Actual experimental values may vary slightly.

*C NMR Data

Table 2: Predicted 3C NMR Data for (E)-3-Dodecenol
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Chemical Shift (8) ppm Assignment
~133 C-4

~125 C-3

~62 C-1

~35 C-2

~32 C-5

~31.9 Alkyl Chain
~29.5 Alkyl Chain
~29.3 Alkyl Chain
~29.2 Alkyl Chain
~22.7 C-11

~14.1 C-12

Note: These are predicted chemical shifts based on the structure of (E)-3-Dodecenol. Actual
experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR
spectrum of (E)-3-Dodecenol would exhibit characteristic absorptions for the hydroxyl group
and the carbon-carbon double bond.

Table 3: Key IR Absorptions for (E)-3-Dodecenol
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Wavenumber (cm~?)

Intensity

Assignment

~3330 Strong, Broad O-H stretch (alcohol)

~3010 Medium =C-H stretch (alkene)

~2925, ~2855 Strong C-H stretch (alkane)

~1670 Weak C=C stretch (trans-alkene)
=C-H bend (trans-alkene, out-

~965 Strong
of-plane)

~1050 Medium C-O stretch (primary alcohol)

Note: The positions of these peaks can vary slightly depending on the sample preparation and

instrument.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The electron ionization (EI) mass spectrum of 3-dodecen-1-ol is available in the

NIST WebBook.[1]

Table 4: Key Fragments in the Mass Spectrum of 3-Dodecen-1-ol

miz Relative Intensity Possible Fragment

184 Low [M]* (Molecular lon)

166 Moderate [M - H20]*

97 Moderate [C7H13]*

83 High [CeH11]*

69 High [CsHs]*

55 Base Peak [CaH7]+

41 High [CsHs]*
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Data obtained from the NIST WebBook for 3-Dodecen-1-ol.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A small amount of (E)-3-Dodecenol (typically 5-10 mg) is dissolved in
approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCIs) in a clean, dry
NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may
be added to calibrate the chemical shift scale to 0 ppm.

Instrumentation: The NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400
or 500 MHz).

IH NMR Acquisition: The *H NMR spectrum is typically acquired using a standard pulse
sequence. Key parameters include the spectral width, acquisition time, relaxation delay, and
the number of scans.

13C NMR Acquisition: The 3C NMR spectrum is acquired with proton decoupling to simplify
the spectrum to single lines for each unique carbon atom. A larger number of scans is
typically required for 3C NMR due to the low natural abundance of the 13C isotope.

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain
the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical
shifts are referenced to TMS.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like (E)-3-Dodecenol, a neat spectrum is typically
obtained. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a
thin film.

Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to acquire the
spectrum.
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Data Acquisition: A background spectrum of the clean salt plates is first recorded. The
sample is then placed in the spectrometer's sample compartment, and the sample spectrum
is recorded. The instrument software automatically subtracts the background spectrum from
the sample spectrum.

Data Analysis: The resulting IR spectrum, a plot of transmittance or absorbance versus
wavenumber (cm™1), is analyzed to identify the characteristic absorption bands
corresponding to the functional groups in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of (E)-3-Dodecenol is prepared in a volatile organic
solvent (e.g., dichloromethane or hexane).

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for the
analysis.

Gas Chromatography: A small volume of the sample solution is injected into the GC inlet,
where it is vaporized. The volatile components are separated as they pass through a
capillary column coated with a stationary phase. The oven temperature is typically
programmed to ramp up to ensure good separation of the components.

Mass Spectrometry: As the separated components elute from the GC column, they enter the
mass spectrometer. In the ion source (typically using electron ionization at 70 eV), the
molecules are fragmented into characteristic ions. The mass analyzer separates these ions
based on their mass-to-charge ratio (m/z).

Data Analysis: The mass spectrum for each eluting component is recorded. The resulting
total ion chromatogram (TIC) shows the separation of the components, and the mass
spectrum of the peak corresponding to (E)-3-Dodecenol is analyzed to determine its
molecular weight and fragmentation pattern.

Workflow Visualization

The following diagram illustrates the general workflow for obtaining and analyzing

spectroscopic data for a chemical compound like (E)-3-Dodecenol.
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General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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